![molecular formula C19H24ClNO2 B1389246 N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine CAS No. 1040685-89-9](/img/structure/B1389246.png)
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine typically involves the reaction of 3-(sec-butoxy)aniline with 2-(2-chlorophenoxy)propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic and quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl and chlorophenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)ethyl]amine
- N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)butyl]amine
- N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)propyl]amine derivatives
Uniqueness
N-[3-(Sec-butoxy)phenyl]-N-[2-(2-chlorophenoxy)-propyl]amine is unique due to its specific structural features, such as the sec-butoxy and chlorophenoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
3-butan-2-yloxy-N-[2-(2-chlorophenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-4-14(2)22-17-9-7-8-16(12-17)21-13-15(3)23-19-11-6-5-10-18(19)20/h5-12,14-15,21H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCLSBCRDCUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
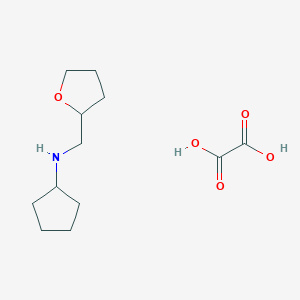

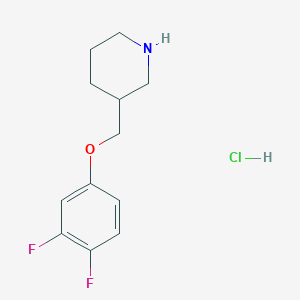
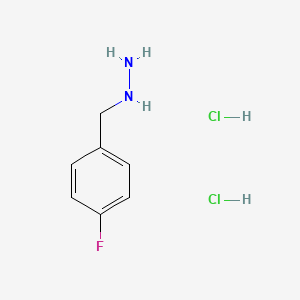

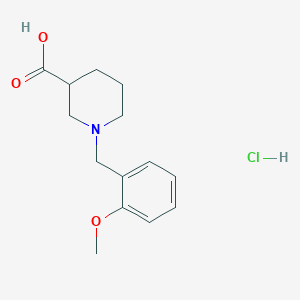
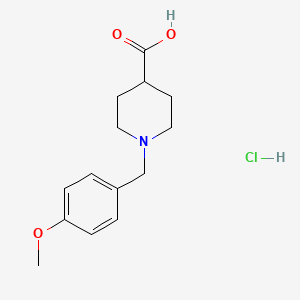
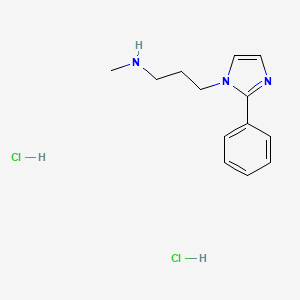
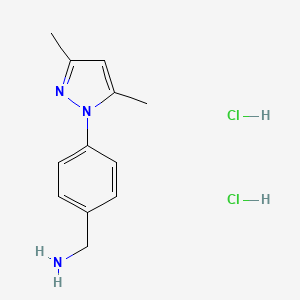
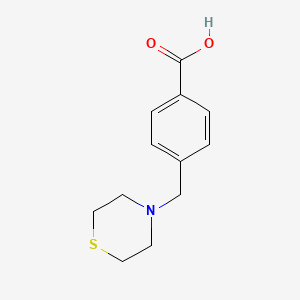
![4-[(3-Nitropyridin-2-yl)oxy]benzaldehyde](/img/structure/B1389180.png)

![(2Z)-2-{[4-(2-fluorophenyl)piperazin-1-yl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1389186.png)
